2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound with a molecular formula of C28H28ClN3O3S . This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a thioxoimidazolidinyl group, among others. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves several steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with ethyl isothiocyanate to form an intermediate, which is then reacted with 4-propoxyphenyl acetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide include:
- N-(4-chlorophenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
- 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C24H28ClN3O3S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C24H28ClN3O3S/c1-3-15-31-20-11-9-19(10-12-20)26-22(29)16-21-23(30)27(4-2)24(32)28(21)14-13-17-5-7-18(25)8-6-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,26,29) |
InChI Key |
AIFTWSQTZUKIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CC |
Origin of Product |
United States |
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